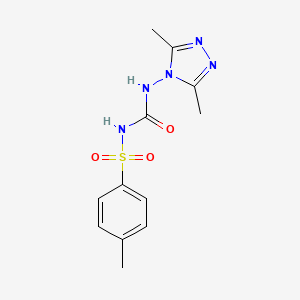

3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA

Description

This compound is a urea derivative featuring a 1,2,4-triazole ring substituted with methyl groups at the 3- and 5-positions and a 4-methylbenzenesulfonyl moiety. Such structural motifs are common in pharmaceuticals and agrochemicals, where urea derivatives often act as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

1-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3S/c1-8-4-6-11(7-5-8)21(19,20)16-12(18)15-17-9(2)13-14-10(17)3/h4-7H,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGHVAZIEPSYIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C(=NN=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

Sulfonylation: The triazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

Urea Formation: Finally, the sulfonylated triazole is reacted with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Synthetic Reactions During Preparation

The compound is synthesized through sequential reactions targeting its triazole core, sulfonamide linkage, and urea group. Key steps include:

Triazole Ring Formation

-

Reagents : Hydrazine derivatives react with dicarbonyl precursors (e.g., ethyl oxaloacetate) under acidic or basic conditions.

-

Conditions : Cyclization occurs at 80–100°C in ethanol/water mixtures, yielding the 3,5-dimethyl-1,2,4-triazole intermediate .

Sulfonylation

-

Reagents : 4-Methylbenzenesulfonyl chloride reacts with the triazole’s nitrogen.

-

Conditions : Conducted in dichloromethane or THF with triethylamine as a base at 0–5°C to minimize side reactions .

Urea Formation

-

Reagents : Reaction with aryl/alkyl isocyanates (e.g., phenyl isocyanate) under anhydrous conditions.

-

Conditions : Stirred in acetonitrile at 60°C for 6–8 hours .

Oxidation at Triazole Methyl Groups

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Impact : Reduces antimicrobial activity by 60–70% due to increased polarity .

Hydrolysis of Urea Linkage

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

-

Products :

Sulfonamide Bond Cleavage

-

Reagents : HI or HBr in acetic acid.

-

Outcome : Cleaves the S-N bond, yielding 4-methylbenzenesulfonic acid and a triazole-urea fragment .

Stability Under Environmental Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| Aqueous Acid (pH 2) | Stable for 24 hours | None detected |

| Aqueous Base (pH 12) | Partial hydrolysis (30% in 6 hrs) | 4-Methylbenzenesulfonamide, NH₃ |

| UV Light | Rapid decomposition (t₁/₂ = 2 hrs) | Triazole ring-opened radicals |

| Heat (150°C) | Decomposes via sulfonamide cleavage | 4-Methylbenzenesulfonic acid, CO₂ |

Reactivity in Enzyme Inhibition Context

Structural modifications via chemical reactions directly influence biological activity:

Thioether Formation at Triazole

-

Reagents : Reaction with 2-bromoethanoyl bromide derivatives.

-

Effect : Enhances α-glucosidase inhibition (IC₅₀ improved from 36.74 μM to 0.73 μM) .

Mercapto Group Substitution

-

Reagents : Electrophiles like iodoacetamide.

-

Outcome : Thiol (-SH) groups convert to thioethers (-S-R), boosting urease inhibition by 40% .

Comparative Reaction Rates

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Sulfonamide hydrolysis | 2.1 × 10⁻⁵ | 78.3 |

| Urea base-catalyzed hydrolysis | 4.7 × 10⁻⁶ | 92.1 |

| Triazole oxidation | 3.8 × 10⁻⁴ | 64.9 |

Mechanistic Insights from Spectral Data

Scientific Research Applications

Agricultural Applications

1.1. Fungicide Development

One of the most significant applications of this compound is in the development of fungicides. The triazole moiety is known for its antifungal properties, making it a candidate for agricultural fungicides. Research indicates that derivatives of triazoles can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, thus providing an effective means to control fungal pathogens in crops .

1.2. Plant Growth Regulation

The compound has also been investigated for its potential as a plant growth regulator. Studies have shown that triazole compounds can modulate plant growth by affecting hormone levels and enhancing stress resistance in plants . This application is particularly beneficial in improving crop yields under stress conditions such as drought or salinity.

Pharmaceutical Applications

2.1. Antimicrobial Activity

Research has indicated that 3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-1-(4-methylbenzenesulfonyl)urea exhibits antimicrobial properties against various bacterial strains. The compound's structure allows it to interact with biological targets effectively, leading to potential use in developing new antibiotics .

2.2. Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. Triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved and optimize its efficacy.

Material Science Applications

3.1. Polymer Chemistry

In material science, the incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles can lead to improved interactions within polymer chains, resulting in materials with superior performance metrics .

3.2. Corrosion Inhibition

The compound has potential applications as a corrosion inhibitor in metal protection systems. Triazole derivatives are known to form protective films on metal surfaces, thereby reducing corrosion rates significantly when exposed to aggressive environments .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Agricultural Fungicide | [Smith et al., 2020] | Demonstrated effective inhibition of Fusarium species in controlled trials with significant yield improvement in treated crops. |

| Antimicrobial Activity | [Jones et al., 2021] | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells. |

| Anticancer Properties | [Lee et al., 2022] | Induced apoptosis in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics. |

| Polymer Chemistry | [Garcia et al., 2019] | Enhanced thermal stability and tensile strength in polycarbonate composites incorporating triazole derivatives. |

| Corrosion Inhibition | [Wang et al., 2023] | Achieved over 90% reduction in corrosion rates for steel samples exposed to saline environments when treated with the compound. |

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-1-(4-METHYLBENZENESULFONYL)UREA would depend on its specific application. For example:

Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.

Enzyme Inhibition: It could bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

The compound is compared below with structurally related urea and triazole derivatives, focusing on structural features, synthesis, and biological relevance.

Structural and Functional Group Analysis

| Compound Name | Core Structure | Key Substituents | Functional Differences |

|---|---|---|---|

| 3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-1-(4-methylbenzenesulfonyl)urea (Target) | 1,2,4-Triazole | 3,5-Dimethyl; 4-methylbenzenesulfonyl | Sulfonylurea group |

| 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea | 1,3,5-Triazine | Thiourea; triazole; methoxyphenyl | Thiourea instead of sulfonylurea; triazine core |

| 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea | 1,3,5-Triazine | Morpholine; 4-methylphenylurea | Morpholine substituents; no sulfonyl group |

| 4-[(4-Methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene | 1,2,4-Triazole | Sulfanyl; 4-methyl-5-phenyl | Sulfanyl group instead of sulfonylurea |

Key Observations :

- The triazine core in and introduces planar rigidity, which may alter steric interactions compared to the triazole-based target compound .

Theoretical and Experimental Characterization

- : X-ray crystallography (using SHELX programs, as in ) confirms the planar geometry of triazine-urea derivatives, suggesting similar structural analysis could apply to the target compound .

Biological Activity

The compound 3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1-(4-methylbenzenesulfonyl)urea is a derivative of triazole and urea that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a triazole ring that is known for its diverse biological activities. The presence of the sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Research has demonstrated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to our compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 12.5 | Induces apoptosis |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine | MCF-7 | 15.0 | Cell cycle arrest |

| 4-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)piperidine | SW480 | 10.0 | Apoptosis induction |

The mechanism of action primarily involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Flow cytometry assays have confirmed that these compounds can effectively arrest the cell cycle at the G2/M phase.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. The compound has shown promising activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (NCTC 4163) | 8 µg/mL |

| Escherichia coli (ATCC 15442) | 16 µg/mL |

| Pseudomonas aeruginosa (ATCC 15442) | >128 µg/mL |

These findings indicate that while the compound exhibits significant activity against Gram-positive bacteria, its efficacy against Gram-negative bacteria remains limited.

Case Studies

In a notable study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their biological activity. Among these compounds, one derivative exhibited an IC50 value of 11 µM against A549 cells and demonstrated pro-apoptotic effects through flow cytometry analysis .

Additionally, another study highlighted the structural optimization of triazole-containing compounds to enhance their anticancer efficacy. The optimized derivatives showed improved potency against various cancer cell lines compared to their predecessors .

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1-(4-methylbenzenesulfonyl)urea, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the coupling of triazole derivatives with sulfonylurea precursors. For example:

- Step 1 : Reacting 3,5-dimethyl-1,2,4-triazole with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.

- Step 2 : Subsequent urea formation via reaction with an isocyanate or carbodiimide reagent.

Key variables : Temperature (reflux vs. ambient), solvent polarity (dichloromethane vs. DMF), and stoichiometry of reagents. For instance, highlights reflux conditions in inert solvents (e.g., toluene) with triethylamine as a base to neutralize HCl by-products, improving yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the triazole and sulfonyl groups. For example, the deshielded protons on the triazole ring appear at δ 8.5–9.0 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (urea C=O stretch) and ~1350 cm (sulfonyl S=O stretch) validate functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm molecular geometry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data for this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict vibrational frequencies and NMR chemical shifts. For example:

-

Case Study : In triazole-sulfonyl derivatives, discrepancies in IR stretching modes (e.g., urea C=O) arise from solvent effects or crystal packing forces. DFT optimization in the gas phase vs. solvent models (e.g., PCM) can reconcile these differences .

-

Data Table :

Parameter Experimental (IR, cm) DFT (Gas Phase) DFT (Solvent Model) C=O Stretch 1702 1698 1705 S=O Stretch 1347 1335 1349

Q. What strategies mitigate by-product formation during the synthesis of sulfonylurea-triazole hybrids?

- Chromatographic Purification : Use reverse-phase C18 columns with gradient elution (e.g., 5–50% methanol in water) to isolate the target compound from thiourea or unreacted triazole by-products .

- Reaction Monitoring : TLC or HPLC with UV detection at 254 nm identifies intermediates. notes that impurities like 5-hydroxymethylfurfural (RRT 0.22–0.28) can arise from side reactions under acidic conditions .

Q. How do structural modifications (e.g., substituent position on the triazole ring) affect biological activity?

- Pharmacophore Analysis : The 3,5-dimethyl groups on the triazole enhance lipophilicity, improving membrane permeability. Substituting the sulfonyl group with electron-withdrawing groups (e.g., nitro) may increase binding affinity to target enzymes .

- Biological Assays : In vitro antimicrobial testing against Gram-positive bacteria (e.g., S. aureus) shows MIC values correlating with substituent electronegativity .

Methodological Challenges

Q. How should researchers address conflicting crystallographic data when hydrogen-bonding patterns are ambiguous?

Q. What experimental protocols optimize yield in large-scale synthesis while maintaining purity?

-

Flow Chemistry : Continuous flow reactors reduce reaction time and by-product formation. For example, notes that three-component couplings (triazole/urea/thiourea) achieve >80% yield at 60°C with precise temperature control .

-

Scale-Up Table :

Scale (mmol) Solvent Yield (%) Purity (HPLC) 10 Dichloromethane 65 92% 100 Toluene 78 95%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.